molecular formula C20H12O5 B2363950 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-23-9

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate

Cat. No. B2363950
M. Wt: 332.311
InChI Key: QNRSCNLAOVVPTG-UHFFFAOYSA-N
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Description

“2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” is a chemical compound with the CAS Number: 141113-49-7 . It has a molecular weight of 296.28 . The compound is also known as [(2-Oxo-3-phenyl-2h-chromen-7-yl)oxy]acetic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of “2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Scientific Research Applications

Synthesis Methodologies

  • Facile Synthesis Approaches : A variety of synthesis methodologies have been developed for the production of coumarin derivatives and related compounds. Notably, the use of microwave-assisted synthesis provides an efficient route for creating novel coumarin derivatives containing cyanopyridine and furan as antimicrobial agents, showcasing the adaptability of this chemical framework in synthesizing biologically active molecules (Desai et al., 2017). Additionally, the application of palladium-catalyzed oxidative carbonylation has been demonstrated as a novel approach to synthesize furan-3-carboxylic esters, further expanding the chemical repertoire of this compound class (Gabriele et al., 2012).

Biological Activities

  • Antimicrobial Properties : The antimicrobial potential of coumarin derivatives, including those synthesized from 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate, has been a significant area of investigation. Compounds synthesized via microwave-assisted methods have shown promising activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Desai et al., 2017).

Physicochemical and Structural Analysis

  • Structural Elucidation and NLO Properties : Advanced spectroscopic techniques and computational analyses have been employed to elucidate the structures and non-linear optical (NLO) properties of novel chromene derivatives. The synthesis and characterization of chromene derivatives reveal their distinct NLO properties, offering potential applications in materials science (Arif et al., 2022).

Future Directions

The future directions for the study of “2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” could include further exploration of its synthesis, characterization, and potential applications, particularly in the field of medicinal chemistry given the diverse biological and pharmacological activities exhibited by coumarins .

properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRSCNLAOVVPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate

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